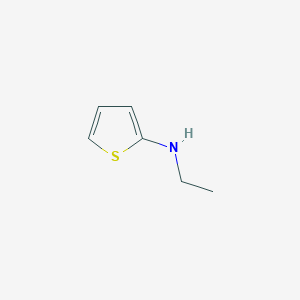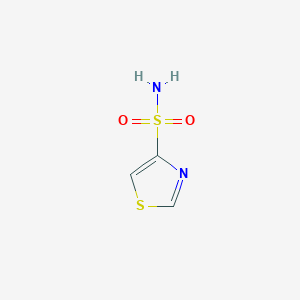
4-Thiazolesulfonamide
Vue d'ensemble
Description
4-Thiazolesulfonamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound is a type of sulfonamide that has a thiazole ring attached to it. It is known for its diverse biological activities, which make it an attractive target for drug discovery.
Applications De Recherche Scientifique
4-Thiazolesulfonamide: Scientific Research Applications
Inhibition of Aldose Reductase (ALR2): 4-Thiazolesulfonamide derivatives have been explored for their potential to inhibit ALR2, an enzyme that plays a role in the progression of diabetes-associated cataracts. Novel thiazole-sulfonamide hybrids are being developed as potent inhibitors to reduce the risk of cataracts in diabetic patients .
Carbonic Anhydrase Inhibition: This compound has shown strong inhibitory activity against human carbonic anhydrase II (h CA II) and IX (h CA IX), enzymes involved in various physiological and pathological processes. Specific derivatives of 4-Thiazolesulfonamide have demonstrated low nanomolar inhibitory activity, indicating potential therapeutic applications .
Drug Design and Development: The structural features of 4-Thiazolesulfonamide make it a valuable scaffold for drug design. Its derivatives are being synthesized and analyzed through molecular docking studies to predict their interactions with target enzymes, aiding in the development of new drugs .
Computational Chemistry Studies: Density Functional Theory (DFT) studies are conducted on thiazole-bearing sulfonamide analogs to optimize their geometries and electronic parameters. These computational analyses are crucial for understanding the molecular properties and enhancing the efficacy of potential pharmaceuticals .
Mécanisme D'action
Target of Action
The primary target of 4-Thiazolesulfonamide is Aldose Reductase (ALR2) . ALR2 is an enzyme that plays a vital role in the polyol pathway, responsible for catalyzing the transformation of glucose into sorbitol . Inhibitors of ALR2 have been found to be effective in reducing the progression of diabetes-associated cataracts .
Mode of Action
4-Thiazolesulfonamide acts as a potent inhibitor of ALR2 . It interacts with ALR2, significantly inhibiting its level in the rat lenses homogenate . This interaction results in a reduction in the conversion of glucose to sorbitol, thereby disrupting the polyol pathway .
Biochemical Pathways
The compound primarily affects the polyol pathway . Normally, the activation of the polyol pathway increases the concentration of glucose via ALR2, which is later converted to sorbitol and deposited in lens tissues . This deposition alters the osmotic balance and induces the formation of cataracts due to increased sodium concentration and reduced potassium and glutathione levels . By inhibiting ALR2, 4-Thiazolesulfonamide stops the activation of the polyol pathway, significantly reducing the burden of diabetic cataracts .
Pharmacokinetics
The compound’s effectiveness in inhibiting alr2 and reducing the progression of diabetic cataracts suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties that allow it to reach its target and exert its effects .
Result of Action
The action of 4-Thiazolesulfonamide results in a significant reduction in the expression of ALR2 in rat lenses . This leads to an improvement in the insulin level and body weight of the experimental animal, along with a reduction in glucose output . These molecular and cellular effects contribute to the compound’s ability to reduce the progression of diabetes-associated cataracts .
Propriétés
IUPAC Name |
1,3-thiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2S2/c4-9(6,7)3-1-8-2-5-3/h1-2H,(H2,4,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWMGEAHQMJNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567885 | |
| Record name | 1,3-Thiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazolesulfonamide | |
CAS RN |
89501-97-3 | |
| Record name | 1,3-Thiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627988.png)
![3-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627989.png)
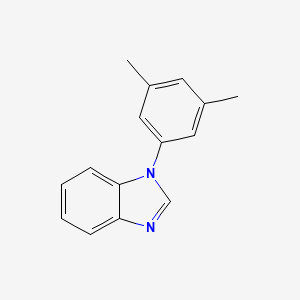

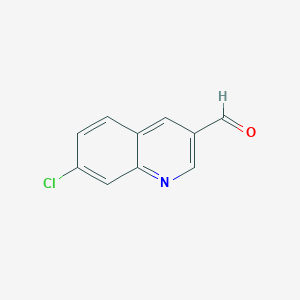

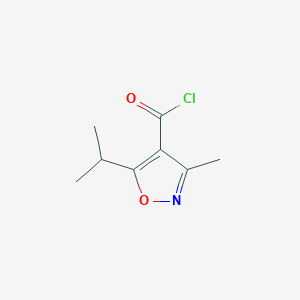
![5H-Dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17(16H)-tetrone](/img/structure/B1628002.png)
![Benzo[c]phenanthrene-5,6-dione](/img/structure/B1628003.png)

